2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine
Description
Its molecular formula is C₁₀H₁₉N₃O, with a molecular weight of 197.28 g/mol (calculated from ). The SMILES notation provided is O[C@@H]1CC2=C(NN1C(C)C)C3CCOC3N2, indicating a bicyclic pyrano-pyrazole core with stereochemical complexity. It is marketed as a research chemical for non-therapeutic applications, with current pricing ranging from $5 to $362 depending on quantity .
The isopropyl group in this compound may enhance lipophilicity, influencing bioavailability and target engagement compared to simpler analogs.
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-(2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C11H19N3O/c1-8(2)14-11(3-5-12)9-7-15-6-4-10(9)13-14/h8H,3-7,12H2,1-2H3 |
InChI Key |
YTHAUBMZJBEMJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C2COCCC2=N1)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine typically involves multiple steps. One common method includes the cyclization of intermediate compounds under specific conditions. For instance, the preparation of similar compounds has been achieved through iodine-mediated electrophilic cyclization followed by cross-coupling reactions . The reaction conditions often involve the use of microwave irradiation to ensure a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for electrophilic cyclization and various boronic acids for cross-coupling reactions . Microwave irradiation is often employed to reduce reaction times .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of substituted pyrazole derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Insights
- Chloromethyl substitution () introduces a reactive site for nucleophilic substitution, making it valuable for synthesizing derivatives with tailored bioactivity . Thiopyrano analogs () replace oxygen with sulfur in the pyrano ring, which may improve metabolic stability due to sulfur’s resistance to oxidative enzymes .
- Biological Relevance: Pyrano-pyrazole cores are associated with anticancer activity, as demonstrated in indolyl tetrahydropyrano[4,3-c]pyrazole derivatives that inhibit tumor cell proliferation .
- Synthetic Accessibility: The domino synthesis method described for indolyl pyrano-pyrazoles () could be adapted for the target compound, though the isopropyl group may require optimized conditions for regioselective installation. Ethyl cyanoacetate or malononitrile () are common reagents in pyrazole ring formation, highlighting the versatility of these routes .
Biological Activity
The compound 2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine is a complex organic molecule that has garnered attention for its potential biological activities. It belongs to the class of tetrahydropyrano and pyrazole derivatives, characterized by a unique structure that includes a tetrahydropyrano ring fused with a pyrazole moiety. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 209.29 g/mol
- IUPAC Name : this compound
The presence of an isopropyl group enhances the steric bulk of the molecule, which may influence its biological interactions and activity. The functional groups present in the compound are critical for its reactivity and potential applications in medicinal chemistry.
Antimicrobial Properties
Research has shown that compounds with similar structures to this compound exhibit antimicrobial properties. For instance:
- Study Findings : A study highlighted that derivatives of tetrahydropyrano-pyrazole compounds demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound may also possess similar effects .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored in various studies.
- Mechanism of Action : It is hypothesized that the compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .
Anticancer Activity
Preliminary studies indicate that this compound may have anticancer properties.
- In Vitro Studies : In vitro assays have shown that similar pyrazole derivatives can induce apoptosis in cancer cell lines by activating caspases and inhibiting poly(ADP-ribose) polymerase (PARP) .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with this compound.
- Research Insights : Studies have indicated that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Significant antibacterial activity against various strains | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Protection against oxidative stress in neuronal cells |
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods involving multi-step reactions. The modification of its structure can lead to the development of derivatives with enhanced biological activities.
Potential Synthetic Routes
- Condensation Reactions : Utilizing appropriate aldehydes or ketones to form the tetrahydropyrano ring.
- Cyclization Techniques : Employing cyclization methods to integrate the pyrazole moiety into the structure.
- Functional Group Modifications : Altering functional groups to optimize biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
